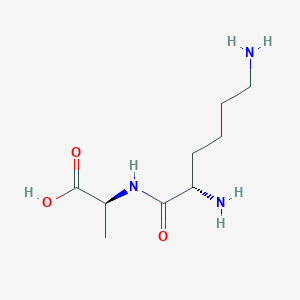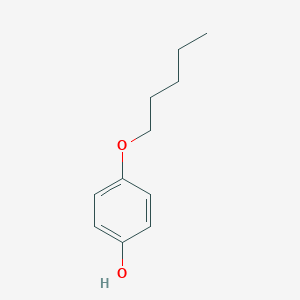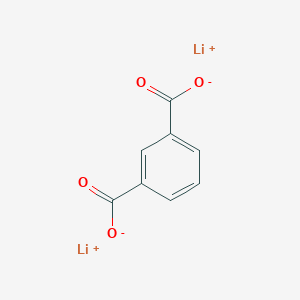
Dilithium isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium isophthalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and organic solvents. Dilithium isophthalate is an organic salt that contains two lithium ions and one isophthalate anion. This compound has been widely studied for its potential use in various fields, including materials science, catalysis, and biomedical research.
Mécanisme D'action
The mechanism of action of dilithium isophthalate is not well understood. However, it is believed that the lithium ions in the compound play a crucial role in its properties and potential applications. The lithium ions can interact with other molecules and ions, leading to unique chemical and physical properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dilithium isophthalate. However, it has been shown to have excellent biocompatibility, making it a potential candidate for biomedical applications. Additionally, dilithium isophthalate has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Dilithium isophthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, dilithium isophthalate has unique properties, such as its high stability and reactivity, which make it an attractive candidate for various experiments.
However, dilithium isophthalate also has some limitations. It is a relatively new compound, and there is limited research on its properties and potential applications. Additionally, dilithium isophthalate is sensitive to moisture and air, which can affect its stability and purity.
Orientations Futures
There are several future directions for the research on dilithium isophthalate. One potential direction is the synthesis of new lithium isophthalate MOFs with improved properties for gas storage and separation. Another direction is the development of new catalysts based on dilithium isophthalate for organic reactions.
In biomedical research, dilithium isophthalate has shown promising properties for drug delivery systems. Further research could focus on the development of new drug delivery systems based on dilithium isophthalate for targeted delivery of drugs.
Overall, dilithium isophthalate is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Dilithium isophthalate can be synthesized through a simple reaction between isophthalic acid and lithium hydroxide. The reaction is carried out in water, and the resulting product is obtained as a white precipitate. The purity of the product can be improved through recrystallization and washing with solvents.
Applications De Recherche Scientifique
Dilithium isophthalate has been extensively studied for its potential applications in various fields of scientific research. In materials science, it has been used as a precursor for the synthesis of lithium isophthalate metal-organic frameworks (MOFs). These MOFs have shown promising properties for gas storage, separation, and catalysis.
In catalysis, dilithium isophthalate has been used as a catalyst for various organic reactions, including the synthesis of cyclic carbonates and the polymerization of lactide. The unique properties of dilithium isophthalate, such as its high reactivity and stability, make it an attractive catalyst for these reactions.
In biomedical research, dilithium isophthalate has been studied for its potential use in drug delivery systems. It has been shown to have excellent biocompatibility and can be used to encapsulate drugs for targeted delivery. Additionally, dilithium isophthalate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
17840-25-4 |
|---|---|
Nom du produit |
Dilithium isophthalate |
Formule moléculaire |
C8H4Li2O4 |
Poids moléculaire |
178 g/mol |
Nom IUPAC |
dilithium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
HAVBHVPVOFMKKA-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Autres numéros CAS |
17840-25-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



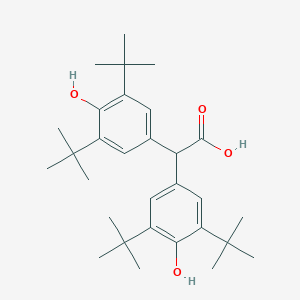
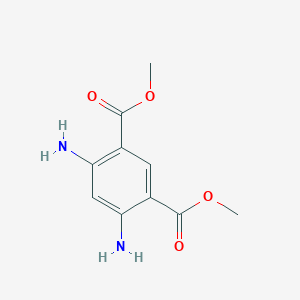
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
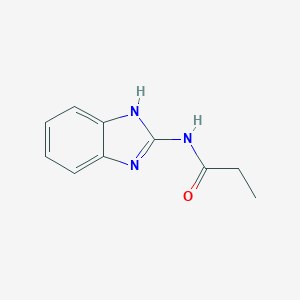
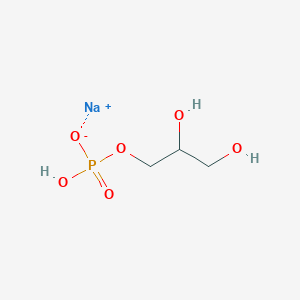
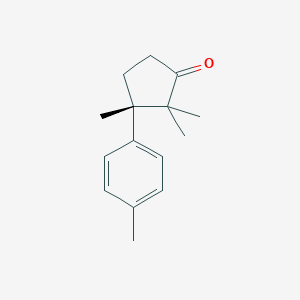
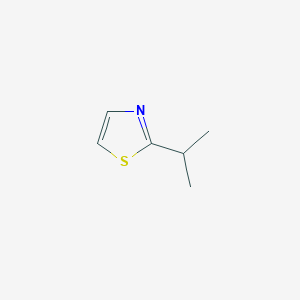

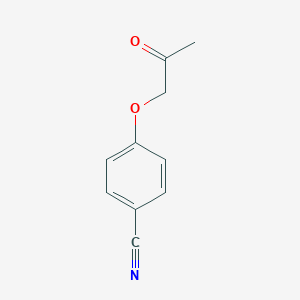
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
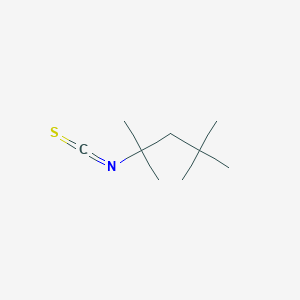
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
